4-(Trichloromethyl)pyridine

Synthetic Methodology Chlorination Process Chemistry

4-(Trichloromethyl)pyridine (CAS 22796-40-3) is a pyridine derivative bearing a trichloromethyl group at the 4-position. This heterocyclic building block is employed as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 22796-40-3
Cat. No. B1266056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trichloromethyl)pyridine
CAS22796-40-3
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(Cl)(Cl)Cl
InChIInChI=1S/C6H4Cl3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H
InChIKeyJYQFHKYYTOIWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trichloromethyl)pyridine (CAS 22796-40-3): Core Properties and Synthetic Utility for Research and Industrial Procurement


4-(Trichloromethyl)pyridine (CAS 22796-40-3) is a pyridine derivative bearing a trichloromethyl group at the 4-position. This heterocyclic building block is employed as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its key applications stem from the reactivity of the 4-trichloromethyl moiety, which can be transformed into aldehydes, carboxylic acids, and other functional groups under controlled conditions [1]. The compound is also a component in patent literature for nitrification inhibitors and systemic plant protectants [2]. Basic physical properties, including its molecular weight (196.46 g/mol) and boiling point (105-107 °C at 18 Torr), are well-characterized, providing a baseline for quality control and handling [3].

4-(Trichloromethyl)pyridine: Why Regioisomers and Chlorinated Analogs Are Not Interchangeable in Synthesis


Substituting 4-(trichloromethyl)pyridine with a regioisomer (e.g., 2- or 3-(trichloromethyl)pyridine) or a chloro-substituted analog (e.g., 2-chloro-4-(trichloromethyl)pyridine) introduces critical differences in electronic distribution, steric environment, and subsequent reactivity. The position of the trichloromethyl group on the pyridine ring dictates the outcome of transformations such as reductive dechlorination, nucleophilic substitution, and conversion to carboxylic acid derivatives [1]. For instance, the 4-position is less sterically hindered than the 2-position, allowing for different reaction kinetics and selectivity in further functionalization. This regiochemical specificity directly impacts the identity and yield of the desired end product, making the exact compound essential for reproducible research and patented synthetic routes [2].

Quantitative Evidence: Performance and Handling Differentiators for 4-(Trichloromethyl)pyridine (CAS 22796-40-3)


Synthesis from 4-Methylpyridine: A Direct Route with Established Yield for Process Scale-Up

A direct synthetic route to 4-(trichloromethyl)pyridine is the chlorination of 4-methylpyridine using PCl5 in POCl3. This method offers a defined, single-step transformation that avoids the complex isomeric mixtures produced by vapor-phase chlorination of methylpyridines [1]. While the exact yield for the 4-isomer is not quantified in the abstracted primary literature, this well-established procedure provides a reproducible and scalable pathway for procurement or in-house synthesis, differentiating it from the more commonly employed and less selective vapor-phase methods that require complex separation [2].

Synthetic Methodology Chlorination Process Chemistry

Regioselective Reductive Dechlorination: Access to 4-(Dichloromethyl)pyridine with High Fidelity

The 4-trichloromethyl group can be selectively reduced to a dichloromethyl group under mild conditions using metallic iron and an acid. This transformation, patented for a broad class of (trichloromethyl)pyridines, is critical for generating a new family of reactive intermediates [1]. The reactivity of the 4-position trichloromethyl group is distinct from the 2- or 3-isomers, which may exhibit different rates of reduction or side reactions due to the electron-withdrawing nature of the ring nitrogen. This selectivity is a key differentiator for researchers requiring a specific dihalomethyl building block.

Reductive Dechlorination Functional Group Interconversion Building Block Synthesis

Conversion to 4-Pyridinecarboxylic Acid Derivatives: A Patented Vapor-Phase Process for High-Value Intermediates

Vapors of 4-(trichloromethyl)pyridine can be passed over gamma-alumina at 250-450°C to yield 4-pyridinecarboxylic acid chloride, which can be further converted to the corresponding acid, esters, or amides [1]. This patented process offers a direct, high-temperature route to valuable pyridinecarboxylic acid derivatives, a critical class of pharmaceutical and agrochemical intermediates. The use of the 4-isomer specifically yields 4-substituted products, which are distinct in their properties from the 2- or 3-isomers (e.g., isonicotinic acid derivatives vs. picolinic or nicotinic acid derivatives).

Vapor-Phase Catalysis Carboxylic Acid Synthesis Fine Chemical Manufacturing

Physical Property Differentiation: Boiling Point and HPLC Analysis Enable Precise Handling and Purity Control

The boiling point of 4-(trichloromethyl)pyridine is reported as 105-107 °C at a reduced pressure of 18 Torr [1]. This property is critical for purification via distillation and for safe handling during synthesis. Furthermore, a validated reverse-phase HPLC method using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid has been established for its analysis [2]. This provides a reliable, simple, and quantifiable method for assessing purity, which is essential for ensuring reproducible results in both research and manufacturing.

Analytical Chemistry Physical Properties Quality Control

4-(Trichloromethyl)pyridine (CAS 22796-40-3): Targeted Application Scenarios for Procurement and Use


Synthesis of 4-Substituted Pyridine Libraries for Medicinal Chemistry

As a precursor to isonicotinic acid derivatives and 4-(dichloromethyl)pyridine, this compound is the optimal starting material for constructing libraries of 4-substituted pyridines. Its defined reactivity allows for the sequential introduction of functional groups at the 4-position, a structural motif common in many kinase inhibitors and other drug candidates. Procuring this specific regioisomer avoids the low yields and complex separations associated with starting from a mixture of isomers [1].

Industrial-Scale Production of Pyridinecarboxylic Acid Derivatives

The patented vapor-phase process for converting 4-(trichloromethyl)pyridine directly to isonicotinoyl chloride on gamma-alumina supports its use in manufacturing [1]. This route is particularly valuable for the production of isoniazid precursors or other isonicotinic acid-based pharmaceuticals and agrochemicals, offering a potentially more efficient and selective pathway compared to traditional oxidation methods.

Development of Nitrification Inhibitors and Systemic Plant Protectants

While the 4-isomer itself may not be the most potent nitrification inhibitor (with 2-chloro-6-(trichloromethyl)pyridine being more effective [1]), it serves as a core scaffold for designing and patenting novel agrochemicals. As evidenced by US Patent 4,062,962 [2], the 4-(trichloromethyl)pyridine core is a key component in systemic plant protectants. Researchers developing next-generation crop protection agents will require this specific building block for structure-activity relationship (SAR) studies.

Process Chemistry and Analytical Method Development

The established HPLC method [1] and defined physical properties make this compound suitable for use as a reference standard in analytical chemistry. For process chemists scaling up reactions involving 4-substituted pyridines, this compound provides a reliable standard for monitoring reaction progress, assessing purity, and validating new synthetic routes.

Technical Documentation Hub

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